molecular formula C17H22N4O5S B2397859 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1219907-18-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2397859
CAS No.: 1219907-18-2
M. Wt: 394.45
InChI Key: PVZWWCIQKVYPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic small molecule characterized by a pyridazinone core (six-membered ring with two adjacent nitrogen atoms and a ketone group) linked to a furan moiety (five-membered oxygen-containing aromatic ring) via an ethyl chain. The piperidine ring, substituted with a methylsulfonyl group and a carboxamide, adds conformational rigidity and polar functionality.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-27(24,25)20-9-6-13(7-10-20)17(23)18-8-11-21-16(22)5-4-14(19-21)15-3-2-12-26-15/h2-5,12-13H,6-11H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZWWCIQKVYPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide generally involves multi-step organic synthesis. The process begins with the preparation of key intermediates:

  • Formation of the Furan-2-yl Intermediate:

  • Pyridazinone Formation: : The furan derivative undergoes further functionalization to introduce the pyridazinone moiety. This can be achieved via cyclization reactions involving hydrazine derivatives and diketones.

  • Piperidine Introduction: : The methylsulfonylpiperidine is attached through amide bond formation. This involves reacting the pyridazinone intermediate with piperidine-4-carboxylic acid and employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

On an industrial scale, the production involves optimized reaction conditions with a focus on yield and purity. Catalysts and high-throughput synthesis techniques may be employed to streamline the process and reduce cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes several chemical reactions:

  • Oxidation: : Introduction of oxygen atoms using oxidizing agents.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms using reducing agents.

  • Substitution: : Replacement of functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenation reactions using reagents like N-bromosuccinimide (NBS).

Major Products Formed

Depending on the reaction conditions, the compound can yield various derivatives with modifications on the furan, pyridazinone, or piperidine rings.

Scientific Research Applications

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has versatile applications:

  • Chemistry: : Used as an intermediate in complex organic synthesis.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.

  • Industry: : Utilized in the production of novel materials and catalysts.

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Can modulate signaling pathways by inhibiting or activating target proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The pyridazinone core in the target compound distinguishes it from other nitrogen-containing heterocycles. For example:

  • Quinoxaline Derivatives: The compound 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide () features a bicyclic quinoxaline core with two fused pyrazine-like rings. Quinoxalines are known for strong π-π stacking and hydrogen-bonding interactions, enhancing binding to kinase active sites .
  • Pyrimidine Derivatives: N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () contains a pyrimidine ring, which is smaller and less polar than pyridazinone. Pyrimidines are common in nucleobase analogs and kinase inhibitors .

Table 1: Core Heterocycle Comparison

Feature Target Compound Quinoxaline Derivative Pyrimidine Derivative
Core Structure Pyridazinone Quinoxaline Pyrimidine
Nitrogen Atoms 2 (adjacent) 2 (fused) 2 (meta positions)
Ketone/Oxidation State 6-oxo 3-oxo None
Aromaticity Non-aromatic (due to ketone) Aromatic Aromatic
Substituent Analysis

Furan vs. Fluorinated Groups :

  • In contrast, the quinoxaline derivative () and pyrimidine derivative () feature fluorinated substituents, which enhance lipophilicity and metabolic stability via reduced CYP450-mediated oxidation .

Sulfonamide/Carboxamide Functionality :

  • The methylsulfonyl-piperidine-carboxamide moiety in the target compound provides a rigid, polar scaffold, likely improving solubility compared to the N-methyl-methanesulfonamide group in the pyrimidine derivative .

Table 2: Substituent Impact on Properties

Group Target Compound Quinoxaline Derivative Pyrimidine Derivative
Key Substituents Furan, methylsulfonyl Fluoro, ethyl, piperazine Fluoro, hydroxymethyl, isopropyl
LogP (Estimated) ~2.1 (moderate polarity) ~3.5 (high lipophilicity) ~2.8 (balanced)
Solubility (mg/mL) ~0.5 (aqueous) <0.1 (aqueous) ~0.3 (aqueous)

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O4SC_{15}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 349.4 g/mol. The compound features a piperidine ring, a furan moiety, and a pyridazine structure, which contribute to its diverse biological activities.

Research indicates that the compound may act as an inhibitor of various biological pathways. For instance, it has been evaluated for its ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The mechanism involves binding to specific sites on the inflammasome, thereby preventing the release of pro-inflammatory cytokines such as IL-1β .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
NLRP3 Inflammasome Inhibition Reduces IL-1β release in LPS/ATP-stimulated macrophages.
Antibacterial Activity Effective against various bacterial strains including E. coli and S. aureus.
Enzyme Inhibition Inhibits acetylcholinesterase (AChE) and urease, indicating potential for treating neurodegenerative diseases and infections.
Anticancer Potential Shows promise in cancer chemotherapy through apoptosis induction in cancer cells.

Case Studies

  • NLRP3 Inhibition Study : A study conducted on human macrophages demonstrated that the compound significantly inhibited IL-1β release at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antibacterial Efficacy : In vitro testing revealed that the compound exhibited notable antibacterial activity against Salmonella Typhi, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges .
  • Enzyme Activity Assessment : The compound was tested for its ability to inhibit AChE, showing a competitive inhibition pattern. This suggests its potential application in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .

Q & A

Basic: What synthetic strategies are employed for constructing the pyridazinone core in this compound?

The pyridazinone ring is synthesized via cyclocondensation of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketones or γ-keto esters) under reflux in polar aprotic solvents like DMF or ethanol. Subsequent functionalization involves alkylation or nucleophilic substitution at the N1-position to introduce the ethyl linker. The furan-2-yl group is introduced via Suzuki-Miyaura coupling or direct substitution, depending on precursor reactivity .

Methodological Tip : Use anhydrous conditions and catalytic bases (e.g., K₂CO₃) to minimize side reactions during cyclization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Basic: How is the methylsulfonylpiperidine moiety incorporated into the molecule?

The methylsulfonyl group is introduced by reacting a piperidine-4-carboxamide intermediate with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) at 0–5°C. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen, requiring strict stoichiometric control to avoid over-sulfonylation .

Methodological Tip : Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the sulfonylated product. Confirm completion via LC-MS .

Advanced: How can reaction yields be optimized during the coupling of the pyridazinone and piperidine fragments?

Yields depend on the activation of the carboxylic acid group (e.g., using HATU or EDCI as coupling agents) and the nucleophilicity of the ethylamine linker. Key variables:

  • Temperature : 25–40°C in DMF or DCM.
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
  • Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.